molecular formula C15H31NO5 B14290406 16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane CAS No. 113306-70-0

16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

Cat. No.: B14290406
CAS No.: 113306-70-0
M. Wt: 305.41 g/mol
InChI Key: RLBYDZUUZHHEII-UHFFFAOYSA-N
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Description

16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a macrocyclic compound belonging to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with metal cations and organic molecules, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the reaction of bis[2-(2-hydroxyethoxy)ethyl] ether with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the macrocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different properties and applications depending on the substituents introduced .

Scientific Research Applications

16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is unique due to the presence of the propyl group and the nitrogen atom in its macrocyclic structure. These features enhance its ability to form stable complexes with a wider range of metal cations and organic molecules compared to other crown ethers .

Properties

CAS No.

113306-70-0

Molecular Formula

C15H31NO5

Molecular Weight

305.41 g/mol

IUPAC Name

16-propyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

InChI

InChI=1S/C15H31NO5/c1-2-3-16-4-6-17-8-10-19-12-14-21-15-13-20-11-9-18-7-5-16/h2-15H2,1H3

InChI Key

RLBYDZUUZHHEII-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCOCCOCCOCCOCCOCC1

Origin of Product

United States

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